Product packaging for Boc-Pro-OMe(Cat. No.:CAS No. 59936-29-7)

Boc-Pro-OMe

Cat. No.: B558221
CAS No.: 59936-29-7
M. Wt: 229.27 g/mol
InChI Key: WVDGSSCWFMSRHN-QMMMGPOBSA-N
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Description

Significance and Role as a Protected Amino Acid Derivative

Boc-L-Pro-OMe is a protected amino acid derivative that plays a crucial role in synthetic chemistry. chemimpex.com The tert-butoxycarbonyl (Boc) group attached to the nitrogen atom of the proline ring serves as a temporary protecting group, preventing unwanted reactions at the amine functionality during chemical transformations. creative-peptides.com This protection is vital in multistep syntheses, particularly in peptide synthesis, where controlled, sequential addition of amino acids is required. creative-peptides.com The Boc group enhances the stability and solubility of the proline molecule, making it easier to handle and more compatible with a variety of reaction conditions. chemimpex.com

The methyl ester (-OMe) group at the carboxyl end of the molecule provides another layer of protection, preventing the carboxyl group from participating in undesired reactions. fishersci.ca This dual protection allows for the selective activation and coupling of the amino acid at the appropriate stage of a synthesis. fishersci.ca Furthermore, Boc-L-Pro-OMe serves as a valuable chiral building block, providing a stereochemically defined proline unit that can be incorporated into larger, more complex molecules with a high degree of stereocontrol. chemimpex.com Its rigid, cyclic structure also imparts conformational constraints, which is a desirable feature in the design of peptidomimetics and other bioactive compounds. nih.gov

Historical Context and Evolution in Peptide Synthesis

The development and application of Boc-L-Pro-OMe are intrinsically linked to the evolution of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield in the early 1960s. peptide.commasterorganicchemistry.com Merrifield's introduction of the Boc protecting group in 1964 was a landmark achievement that significantly advanced the field. peptide.com The Boc/Bzl (benzyl) protection scheme became a cornerstone of early SPPS methodologies. masterorganicchemistry.com

The Boc strategy relies on the use of an acid-labile protecting group for the α-amino group of the amino acid. americanpeptidesociety.org This allows for the selective removal of the Boc group under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for the next coupling step. creative-peptides.comamericanpeptidesociety.org This approach was one of the first widely adopted strategies in peptide synthesis and was instrumental in the automation of the process. americanpeptidesociety.orgnih.gov

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, introduced in the 1970s, has become more prevalent due to its milder deprotection conditions, the Boc-based synthesis remains relevant for specific applications. peptide.comamericanpeptidesociety.org It is particularly favored for the synthesis of short peptides and for sequences that may be prone to racemization under the basic conditions used for Fmoc deprotection. americanpeptidesociety.org The historical significance of the Boc strategy, and by extension the use of Boc-protected amino acids like Boc-L-Pro-OMe, lies in its foundational role in making the synthesis of complex peptides a routine and accessible endeavor. nih.gov

Overview of Key Research Areas

The utility of Boc-L-Pro-OMe extends far beyond its role in traditional peptide synthesis. Its unique properties have led to its application in a diverse range of research areas:

Drug Development: In the pharmaceutical industry, Boc-L-Pro-OMe is a key intermediate in the synthesis of proline-based drugs. chemimpex.com Proline and its analogs are often incorporated into drug candidates to enhance their bioactivity and stability. chemimpex.comnih.gov The compound is also used in the development of novel therapeutics where the proline scaffold is a critical component for achieving the desired biological activity. chemimpex.com For instance, it serves as a starting material for the synthesis of more complex proline derivatives, such as those with cyclopropane (B1198618) modifications, which are then incorporated into pharmaceutically active compounds. guidechem.com

Bioconjugation: Researchers utilize Boc-L-Pro-OMe in bioconjugation processes. chemimpex.com This involves the attachment of biomolecules to other molecules or surfaces, a critical step in the creation of targeted drug delivery systems and other advanced biomaterials. chemimpex.com

Material Science: The compound finds applications in the development of novel materials, particularly in the synthesis of polymers that require specific functionalities and mechanical properties. chemimpex.com

Enzyme Inhibition: Boc-L-Pro-OMe is employed in studies aimed at understanding enzyme mechanisms. chemimpex.com By incorporating this and other modified amino acids into peptide substrates, researchers can probe the active sites of enzymes and design more effective inhibitors. chemimpex.com

Asymmetric Synthesis: Boc-L-Pro-OMe and other proline derivatives are widely used as organocatalysts in asymmetric synthesis. biosynth.com L-proline itself is a well-established catalyst for various carbon-carbon bond-forming reactions, including aldol (B89426) and Michael reactions. mdpi.comnih.gov The protected form, Boc-L-Pro-OMe, can be readily converted into various proline-based catalysts that offer high levels of stereocontrol in these transformations. biosynth.com

The following table provides a summary of the key research applications of Boc-L-Pro-OMe:

Research Area Application of Boc-L-Pro-OMe
Drug Development Synthesis of proline-based drugs and complex proline analogs. chemimpex.comguidechem.com
Bioconjugation Attachment of biomolecules to surfaces or other molecules. chemimpex.com
Material Science Development of polymers with specific mechanical properties. chemimpex.com
Enzyme Inhibition Probing enzyme mechanisms and designing inhibitors. chemimpex.com

| Asymmetric Synthesis | Precursor to proline-based organocatalysts for stereoselective reactions. biosynth.com |

The following table details specific research findings related to the use of Boc-L-Pro-OMe and its derivatives:

Research Focus Specific Finding
Synthesis of Proline Analogs N-Boc-4-carbonyl-L-proline methyl ester, derived from a Boc-protected hydroxyproline (B1673980) methyl ester, is a key intermediate in the synthesis of new cyclopropane-modified L-proline analogs. guidechem.com
Organocatalysis N-Boc-L-proline methyl ester is an effective organocatalyst in asymmetric hydrogenation reactions and is useful for the formation of imines and amides. biosynth.com
Drug Intermediate Synthesis N-Boc-trans-4-hydroxy-l-proline methyl ester is a starting material for the preparation of key intermediates of the inhibitor MRTX1133. guidechem.com

| Synthesis of Conformationally Constrained Amino Acids | Boc-protected hydroxyproline methyl esters are used to synthesize conformationally constrained analogs of lysine (B10760008) and homoglutamic acid. guidechem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO4 B558221 Boc-Pro-OMe CAS No. 59936-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDGSSCWFMSRHN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361580
Record name Boc-L-Pro-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59936-29-7
Record name Boc-L-Pro-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies of Boc L Pro Ome

General Principles of Amino Acid Protection

The synthesis of peptides and related compounds necessitates the temporary masking of reactive functional groups to ensure specific bond formation. For a molecule like L-proline, both the secondary amine in the pyrrolidine (B122466) ring and the carboxylic acid group are reactive. Protecting these groups allows for controlled reactions at other sites or with other molecules. The synthesis of Boc-L-Pro-OMe is a classic example of this strategy, involving the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the protection of the carboxyl group as a methyl ester. google.com

Two primary synthetic sequences can be envisioned:

Protection of the amino group of L-proline with a Boc group, followed by esterification of the carboxylic acid. google.com

Esterification of the carboxylic acid of L-proline, followed by the protection of the amino group. google.com

Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. chemimpex.com Its popularity stems from its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. The Boc group enhances the stability and solubility of the amino acid derivative, making it an ideal choice for subsequent reactions. chemimpex.com

The most common method for introducing the Boc group onto the proline nitrogen is through the reaction of L-proline with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O). orgsyn.orgrsc.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in a suitable solvent like dichloromethane (B109758) or an aqueous mixture. rsc.orggoogle.com The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Methyl Esterification of Carboxyl Group

The protection of the carboxylic acid group as a methyl ester is a common strategy to prevent its participation in undesired side reactions, such as acting as a nucleophile during peptide coupling steps. This transformation is typically achieved by reacting the amino acid or its N-protected derivative with methanol (B129727) in the presence of an acid catalyst, like thionyl chloride or hydrochloric acid. google.comguidechem.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the esterification of the N-protected amino acid with methanol. google.com The resulting methyl ester is stable under the basic or neutral conditions often used for peptide synthesis but can be readily cleaved by saponification (hydrolysis with a base) when the carboxyl group needs to be deprotected.

Solution-Phase Synthetic Routes

The synthesis of Boc-L-proline, the precursor to Boc-L-Pro-OMe, can be accomplished through several solution-phase methods. These routes primarily differ in the electrophilic source of the Boc group.

Condensation of L-Proline with Boc-N₃

One of the earlier methods for Boc-protection involves the reaction of L-proline with tert-butoxycarbonyl azide (B81097) (Boc-N₃) in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF). google.com While effective, this method has significant safety drawbacks. The reagent, Boc-N₃, is known to be explosive, particularly during distillation and purification, making it hazardous to handle. google.com Furthermore, the reaction produces hydrazoic acid (HN₃) as a byproduct, which is highly toxic. google.com

Reaction with Boc-Cl and Sodium Hydroxide

Another synthetic approach utilizes tert-butyl chloroformate (Boc-Cl) as the electrophile. google.com The reaction is typically performed by treating L-proline with Boc-Cl and a base, such as sodium hydroxide, in an aqueous solution containing a co-solvent like tetrahydrofuran (B95107) (THF). google.com This method requires stringent temperature control, with the reaction often carried out below 0 °C to manage the reactivity and stability of the chloroformate. A key challenge with this route is the inherent instability of Boc-Cl, which can decompose, leading to the consumption of excess reagent and the formation of impurities that complicate the purification process. google.com

Reaction with Boc-O-C₆H₅ and Potassium Hydroxide

A more stable alternative to the reagents mentioned above is tert-butyl phenyl carbonate (Boc-O-C₆H₅). One reported method involves heating L-proline with Boc-O-C₆H₅ and potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) at high temperatures (90-100 °C). google.com However, these harsh conditions can promote side reactions, including the racemization of the chiral center in proline, and lead to the formation of other impurities. google.com The use of DMSO at high temperatures can also lead to the decomposition of the solvent, releasing malodorous byproducts. google.com A milder variation of this reaction uses 1,1,3,3-tetramethylguanidine (B143053) as the base in DMSO at room temperature, which can provide a cleaner conversion to the desired Boc-L-proline. orgsyn.org

Interactive Data Table: Comparison of Solution-Phase Synthesis Routes for Boc-L-Proline

FeatureCondensation with Boc-N₃Reaction with Boc-ClReaction with Boc-O-C₆H₅
Boc Reagent tert-butoxycarbonyl azidetert-butyl chloroformatetert-butyl phenyl carbonate
Typical Base TriethylamineSodium HydroxidePotassium Hydroxide
Common Solvent DMFWater/THFDMSO
Key Advantage Established methodReadily available starting materialsReagent is more stable than Boc-Cl
Key Disadvantage Reagent is explosive; toxic byproduct (HN₃) google.comHarsh low-temperature conditions; reagent instability google.comHigh temperatures can cause racemization and impurities google.com

Optimized Batch Synthesis via (Boc)2O

Alkalescence Adjustment of L-Proline

The initial and crucial step in the synthesis is the preparation of the L-proline substrate. The reaction requires a basic environment to deprotonate the amino group of the L-proline, facilitating its nucleophilic attack on the di-tert-butyl dicarbonate. This is achieved by dissolving L-proline in an aqueous solution and adjusting the alkalinity. Strong bases such as sodium hydroxide or sodium carbonate are added until the pH of the solution is 12 or greater, ensuring the complete dissolution and activation of the L-proline for the subsequent reaction. google.com

Sequential Addition of (Boc)₂O

To control the reaction, which can be exothermic, the di-tert-butyl dicarbonate is not added all at once. orgsyn.org Instead, a strategy of sequential or batch addition is employed. This involves adding portions of the (Boc)₂O reagent over a period of time. google.com This controlled addition helps to manage the reaction temperature and ensures the efficient consumption of the L-proline, leading to a higher yield of the desired N-Boc protected proline intermediate. google.comorgsyn.org The reaction mixture becomes homogeneous as the starting material is converted. orgsyn.org

Impurity Removal and pH Adjustment

Following the reaction, the workup procedure begins with the removal of unreacted (Boc)₂O and other non-polar byproducts. The alkaline aqueous solution is washed with a non-polar organic solvent, such as petroleum ether (also referred to as sherwood oil). google.com The impurities are extracted into this organic layer, which is then discarded. google.com

Subsequently, the aqueous layer containing the sodium salt of Boc-L-proline is acidified. This is a critical step to protonate the carboxylate group, rendering the product soluble in organic solvents. An acid, such as hydrochloric acid or sulfuric acid, is added until the pH reaches an acidic range, typically between 1 and 3. google.comorgsyn.org This often causes the product to begin precipitating out of the aqueous solution. orgsyn.org The product is then thoroughly extracted from the acidic aqueous phase using a suitable organic solvent like ethyl acetate (B1210297). google.com

Organic Layer Processing and Crystallization

The organic extracts containing the Boc-L-proline are combined. This combined organic layer is then washed with water and/or a saturated brine solution to remove any remaining water-soluble impurities and residual acid. google.comorgsyn.org After washing, the organic solution is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove all traces of water. google.comorgsyn.org

The final step is the isolation of the pure product through crystallization. The drying agent is filtered off, and the solvent is typically removed under reduced pressure to yield the crude product. orgsyn.org This crude solid is then recrystallized using a solvent system, commonly hot ethyl acetate followed by the addition of an anti-solvent like petroleum ether, to yield the final, purified Boc-L-proline as a crystalline solid. google.comorgsyn.org

Table 1: Summary of Optimized Batch Synthesis Steps for Boc-L-Proline
StepProcedureKey Reagents/ConditionsPurposeReference
1. Alkalescence AdjustmentDissolve L-Proline in water and add base.NaOH or Na₂CO₃; pH ≥ 12Deprotonate the amine for reaction with (Boc)₂O. google.com
2. Boc ProtectionAdd (Boc)₂O to the basic proline solution in portions.(Boc)₂O; Controlled, sequential additionProtect the amine group and control reaction rate. google.com
3. Impurity RemovalWash the alkaline reaction mixture with a non-polar solvent.Petroleum etherRemove unreacted (Boc)₂O and byproducts. google.com
4. Acidification & ExtractionAdjust aqueous layer to acidic pH and extract with an organic solvent.HCl or H₂SO₄; pH 1-3; Ethyl acetateProtonate the carboxylate for extraction into the organic phase. google.comorgsyn.org
5. Organic Layer ProcessingCombine organic extracts, wash with brine, and dry.Brine (sat. NaCl); Anhydrous MgSO₄ or Na₂SO₄Remove water-soluble impurities and residual water. google.comorgsyn.org
6. CrystallizationRecrystallize the crude product from a solvent/anti-solvent system.Ethyl acetate / Petroleum etherObtain the final, purified solid product. orgsyn.org

Considerations for Stereochemical Integrity during Synthesis

Maintaining the stereochemical integrity of the chiral center (the α-carbon) of proline is paramount during synthesis and subsequent coupling reactions. Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, can occur during the activation of the carboxylic acid group, which is a necessary step for forming a peptide bond. peptide.comnih.gov This process can proceed through the formation of a planar 5(4H)-oxazolone intermediate, which compromises the stereochemistry of the final product. nih.gov

Racemization Suppression Strategies (e.g., HOBt utilization)

A widely adopted strategy to minimize racemization during peptide coupling reactions is the use of additives. highfine.com One of the most common and effective additives is 1-Hydroxybenzotriazole (HOBt). peptide.combachem.com When used in conjunction with a carbodiimide (B86325) coupling reagent (such as DCC or EDCI), HOBt works by intercepting the highly reactive, racemization-prone intermediate formed by the carbodiimide. creative-peptides.com It reacts to form a HOBt-active ester, which is more stable and less susceptible to racemization. nih.gov This active ester then proceeds to react with the amine component to form the desired peptide bond, preserving the stereochemical integrity of the amino acid. creative-peptides.com

However, the effect of additives can be substrate-dependent. In a notable study involving the coupling of Boc-amino acids to L-proline phenacyl esters, the presence of HOBt unexpectedly led to extensive racemization at the proline residue. nih.gov The research indicated that HOBt acted as an efficient catalyst for the racemization of the proline ester in this specific context, highlighting that while HOBt is generally a suppressor of racemization, its effect is not universal and can be reversed under certain reaction conditions and with specific substrates. nih.gov

Table 2: Effect of HOBt on Racemization in a Specific Proline Coupling Reaction
Coupling Reaction ConditionsAdditiveObserved Outcome on Proline ResidueReference
Boc-L-Leu-OH + L-Proline phenacyl ester with WSCI in DMFNoneRacemization was greatly decreased. nih.gov
Boc-L-Leu-OH + L-Proline phenacyl ester with WSCI in DMFAnhydrous HOBtExtensive racemization was observed; the extent of racemization increased. nih.gov
Mixed anhydride procedure in THFNoneAlmost no racemization was observed. nih.gov
Carbodiimide method in DichloromethaneNoneAlmost no racemization was observed. nih.gov

Analytical Characterization of Boc-L-Pro-OMe

To confirm the identity and purity of synthesized Boc-L-Pro-OMe, a combination of spectroscopic methods and elemental analysis is employed. These techniques provide detailed information about the molecular structure and elemental composition of the compound.

Spectroscopic Methods (e.g., FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Boc-L-Pro-OMe exhibits characteristic absorption bands corresponding to its functional groups. The presence of the ester and carbamate (B1207046) carbonyl groups is indicated by strong stretching vibrations.

Functional GroupWavenumber (cm⁻¹)
C=O (Ester)~1745
C=O (Boc)~1695
C-O (Ester)~1200-1100
C-N~1150-1050

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of Boc-L-Pro-OMe shows distinct signals for the protons of the Boc group, the methyl ester, and the proline ring.

ProtonChemical Shift (δ, ppm)Multiplicity
-C(CH₃)₃ (Boc)~1.4s
-OCH₃ (Ester)~3.7s
Proline ring protons~1.8-2.3, 3.4-3.6, 4.2-4.4m

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is used to identify the different carbon environments within the molecule. The spectrum of Boc-L-Pro-OMe displays characteristic peaks for the carbonyl carbons, the quaternary carbon and methyl carbons of the Boc group, the methyl ester carbon, and the carbons of the proline ring. researchgate.net

CarbonChemical Shift (δ, ppm)
C=O (Ester)~173
C=O (Boc)~154
-C (CH₃)₃ (Boc)~80
-C(CH₃ )₃ (Boc)~28
-OCH₃ (Ester)~52
Proline Cα~60
Proline Cδ~46
Proline Cβ~31/29
Proline Cγ~24/23

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of a compound. For Boc-L-Pro-OMe, the molecular ion peak [M]⁺ would be observed at m/z 229.27, corresponding to its molecular weight. Fragmentation patterns can also provide further structural information.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, and nitrogen) in a compound. The experimentally determined values are then compared with the theoretically calculated values based on the molecular formula of Boc-L-Pro-OMe (C₁₁H₁₉NO₄).

ElementTheoretical %
Carbon (C)57.62
Hydrogen (H)8.35
Nitrogen (N)6.11

Close agreement between the found and calculated percentages provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Applications in Peptide Synthesis and Bioconjugation

Role as a Chiral Building Block in Peptide Elongation

The inherent chirality of L-proline is preserved in Boc-L-Pro-OMe, making it an essential chiral building block in peptide synthesis. This ensures the correct stereochemistry of the final peptide, which is crucial for its biological activity. The compound's structure allows for its seamless integration into growing peptide chains, contributing to the formation of complex and structurally diverse peptides.

Boc-L-Pro-OMe is instrumental in the introduction of proline residues into peptide sequences. The proline ring structure imparts significant conformational constraints on the peptide backbone, often inducing turns and disrupting secondary structures like alpha-helices and beta-sheets. This unique conformational rigidity is a key determinant of a peptide's three-dimensional structure and, consequently, its function. The use of Boc-protected proline derivatives is a standard and effective method for incorporating these critical structural motifs.

The synthesis of cyclic peptides often involves the initial preparation of a linear peptide precursor, which is subsequently cyclized. Boc-L-Pro-OMe and its related acid form, Boc-L-Pro-OH, are frequently used in the solution-phase synthesis of these linear precursors. For instance, in the synthesis of a proline-rich cyclic heptapeptide, a linear peptide, Boc-Pro-Phl-Tyr-Trp-Phl-Pro-Trp-OMe, was constructed using Boc-proline as a starting material researchgate.net. The Boc group ensures that the amino terminus of the proline residue does not interfere with the sequential coupling of other amino acids. After the assembly of the linear chain, the terminal protecting groups are removed to allow for the head-to-tail cyclization.

StepDescriptionCompound Used
1Synthesis of linear peptide precursorBoc-L-Pro-OH
2Deprotection of terminal groups---
3Cyclization of the linear peptide---

The principles applied to dipeptide synthesis can be extended to create longer linear oligopeptides and tetrapeptides. By sequentially coupling amino acids or dipeptide fragments, complex linear chains can be assembled. For example, a linear tetrapeptide unit, Boc-L-Pro-L-N-(Me)Leu-L-Pro-L-N-(Me)Phe-OMe, was synthesized by coupling the dipeptide units Boc-L-Pro-L-N-(Me)Leu-OH and H-L-Pro-L-N-(Me)Phe-OMe guidechem.com. This methodical approach allows for the precise construction of defined peptide sequences.

Peptide LengthExample CompoundPrecursors
DipeptideBoc-L-Pro-L-N-(Me)Leu-OMeBoc-L-Pro-OH and L-N-(Me)Leu-OMe
TetrapeptideBoc-L-Pro-L-N-(Me)Leu-L-Pro-L-N-(Me)Phe-OMeBoc-L-Pro-L-N-(Me)Leu-OH and H-L-Pro-L-N-(Me)Phe-OMe

N-methylation of the peptide backbone is a common strategy to enhance the metabolic stability and membrane permeability of peptides. Boc-L-Pro-OH, the carboxylic acid precursor to Boc-L-Pro-OMe, plays a crucial role in the synthesis of N-methylated peptides. In the synthesis of an N-methylated analog of a proline-rich cyclic tetrapeptide, Boc-L-Pro-OH was coupled with N-methylated amino acid methyl esters to form dipeptide fragments guidechem.com. These fragments were then combined and cyclized to yield the final N-methylated cyclic peptide. This demonstrates the utility of Boc-protected proline in constructing peptides with modified backbones.

Synthesis of a Doubly N-methylated Cyclic Tetrapeptide guidechem.com

Step Reactants Product
1 Boc-L-Pro-OH + L-N-(Me)Leu-OMe Boc-L-Pro-L-N-(Me)Leu-OMe
2 Boc-L-Pro-OH + L-N-(Me)Phe-OMe Boc-L-Pro-L-N-(Me)Phe-OMe
3 Boc-L-Pro-L-N-(Me)Leu-OH + H-L-Pro-L-N-(Me)Phe-OMe Boc-L-Pro-L-N-(Me)Leu-L-Pro-L-N-(Me)Phe-OMe (Linear Tetrapeptide)

The utility of Boc-L-Pro-OMe and its derivatives extends to the synthesis of tripeptides and longer peptides such as pentapeptides. The synthesis of a tripeptide can be achieved by coupling a Boc-protected amino acid to a dipeptide methyl ester or by coupling a Boc-dipeptide to an amino acid methyl ester. For instance, short mixed peptides with anti-lipase activity, such as N-Boc-Phe-β-Pro-OCH3, have been synthesized using solution-phase methods involving Boc-protected amino acids nih.gov.

The construction of pentapeptides follows a similar logic, often involving the coupling of a dipeptide and a tripeptide fragment to expedite the synthesis and improve yields. The synthesis of a proline-rich cyclic heptapeptide provides a clear example of how longer chains are assembled, by coupling a tripeptide unit (Boc-Pro-Phl-Tyr-OH) with a tetrapeptide unit (Trp-Phl-Pro-Trp-OMe) researchgate.net. This fragment condensation strategy is a powerful method for the synthesis of longer peptides, including pentapeptides.

Coupling Reagents and Conditions in Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate its reaction with an amino group. In the context of using Boc-L-Pro-OMe, the methyl ester must first be hydrolyzed to a free carboxylic acid before it can be coupled to the N-terminus of another amino acid or peptide. Once the carboxyl group is free, various reagents and conditions are employed to achieve efficient and high-fidelity peptide bond formation. peptide.com

Carbodiimides are a class of highly effective condensing reagents used to activate carboxylic acids for amide bond formation. bachem.com They react with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of the incoming amino acid. peptide.com The choice of carbodiimide (B86325) often depends on the specific application, such as solution-phase versus solid-phase synthesis.

Dicyclohexylcarbodiimide (B1669883) (DCC): One of the most popular and earliest-used carbodiimides, DCC is highly effective in solution-phase peptide synthesis. bachem.comglobalresearchonline.net Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and precipitates out of the reaction mixture. peptide.comglobalresearchonline.net While this facilitates its removal in solution-phase reactions, it makes DCC unsuitable for solid-phase peptide synthesis (SPPS), where the insoluble byproduct can clog the resin. globalresearchonline.net

Diisopropylcarbodiimide (DIPC): DIPC is functionally similar to DCC but is favored for SPPS because its corresponding byproduct, diisopropylurea, is more soluble in common organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), allowing it to be washed away from the resin. peptide.comglobalresearchonline.net

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC): EDC is a water-soluble carbodiimide, making it exceptionally useful for bioconjugation reactions and for modifying proteins in aqueous solutions. peptide.comglobalresearchonline.net The urea byproduct formed from EDC is also water-soluble and can be easily removed through aqueous extraction. peptide.com

CarbodiimidePrimary UseByproduct (Urea) SolubilityKey Advantage
DCC (Dicyclohexylcarbodiimide)Solution-Phase SynthesisInsoluble in most organic solventsEffective and widely used in solution; byproduct precipitates. peptide.comglobalresearchonline.net
DIPC (Diisopropylcarbodiimide)Solid-Phase Synthesis (SPPS)Soluble in common organic solventsByproduct can be washed away from the solid support. peptide.comglobalresearchonline.net
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)Aqueous-Phase Reactions, BioconjugationWater-solubleReagent and byproduct are easily removed by aqueous extraction. peptide.comglobalresearchonline.net

The use of carbodiimides alone can lead to significant side reactions, most notably the racemization of the chiral center of the amino acid being activated. peptide.comuni-kiel.de To mitigate this and enhance coupling efficiency, auxiliary reagents or additives are almost always used in conjunction with carbodiimides. bachem.com

1-Hydroxybenzotriazole (HOBt): HOBt is the most common and effective additive used with carbodiimides. bachem.com It functions as a racemization suppressor by intercepting the highly reactive O-acylisourea intermediate to form an HOBt-active ester. peptide.com This active ester is more stable than the O-acylisourea but still highly reactive towards the amine component, leading to a cleaner and faster coupling reaction with minimal loss of stereochemical integrity. peptide.commerckmillipore.com

4-(N,N-Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst. It is often used in catalytic amounts for difficult couplings, such as attaching the first amino acid to a sterically hindered resin in SPPS. peptide.com However, due to its strong basicity, using more than a catalytic amount (e.g., >0.15 equivalents) can significantly increase the risk of racemization. peptide.com

Auxiliary ReagentPrimary FunctionMechanism/Note
HOBt (1-Hydroxybenzotriazole)Racemization Suppressor, Rate EnhancerForms a more stable, yet highly reactive, active ester intermediate. bachem.compeptide.com
DMAP (4-(N,N-Dimethylamino)pyridine)Acylation CatalystUsed in small, catalytic amounts to avoid promoting racemization. peptide.com

The choice of solvent is critical for the success of peptide synthesis, as it must effectively solvate the reagents and the growing peptide chain while also allowing the solid support (in SPPS) to swell properly.

Solvent Systems: The most common solvents used in peptide synthesis are Dimethylformamide (DMF) and Dichloromethane (DCM). merckmillipore.com DMF is an excellent solvent for protected amino acids and peptides, while DCM is effective for swelling polystyrene-based resins. merckmillipore.com Recently, due to the toxicity of DMF, research has focused on developing greener and more sustainable solvent systems, including binary mixtures containing solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Temperature Control: Temperature plays a crucial role in balancing reaction speed and the prevention of side reactions. Carbodiimide-mediated couplings are often initiated at low temperatures (e.g., 0 °C) to minimize racemization during the initial activation step and then allowed to warm to room temperature to ensure the reaction goes to completion. bachem.com In modern automated peptide synthesizers, elevated temperatures (e.g., 60–90 °C) can be employed to drastically shorten coupling times, often in conjunction with flow chemistry systems that allow for precise temperature control and rapid reagent delivery. pentelutelabmit.comelte.hu

Deprotection Strategies for Boc and Methyl Ester Groups

Orthogonal deprotection is a core principle in peptide synthesis, allowing for the selective removal of one protecting group while others remain intact. Boc-L-Pro-OMe utilizes an acid-labile Boc group and a base-labile methyl ester, enabling their sequential removal.

The tert-butyloxycarbonyl (Boc) group is a standard amine-protecting group in peptide synthesis, prized for its stability under a wide range of conditions but its facile removal with acid.

Reagent and Mechanism: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection. acsgcipr.orgcommonorganicchemistry.com The mechanism involves protonation of the Boc carbonyl oxygen, followed by fragmentation to release the free amine (as its trifluoroacetate salt), carbon dioxide, and a stable tert-butyl cation. acsgcipr.org

Conditions: The reaction is typically carried out using a solution of 20–50% TFA in an inert solvent like DCM. reddit.comreddit.com The deprotection is generally rapid, often completing within 30 minutes at room temperature. commonorganicchemistry.comreddit.com After deprotection, the excess TFA and solvent are removed under vacuum, and the resulting amine salt is neutralized with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) before the next coupling step. reddit.com

Acidic ReagentTypical ConditionsReaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% solution in Dichloromethane (DCM)15-60 minutes at room temperatureThe most common and efficient method for Boc removal. acsgcipr.orgcommonorganicchemistry.com
Hydrochloric Acid (HCl)4M solution in Dioxane or Ethyl Acetate (B1210297)Variable, often requires monitoringAn alternative to TFA; can be milder in some contexts. reddit.comnih.gov

To expose the carboxylic acid for a subsequent coupling reaction, the methyl ester protecting group must be removed. This is typically achieved through saponification under basic conditions.

Reagent and Mechanism: Alkaline hydrolysis using a base like Lithium hydroxide (B78521) (LiOH) is a common and effective method for cleaving methyl esters in peptide chemistry. sciforum.netresearchgate.net The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol (B129727).

Conditions: The reaction is generally performed under mild conditions, for instance, by stirring the methyl ester with 1-2 equivalents of LiOH in a solvent mixture such as tetrahydrofuran (B95107) (THF)/water or methanol/water at room temperature. researchgate.netchemicalforums.com The reaction progress is monitored by an analytical technique like thin-layer chromatography (TLC) until all the starting material is consumed. chemicalforums.com Following the reaction, the mixture is acidified to protonate the carboxylate, yielding the free carboxylic acid, which can then be isolated. researchgate.net

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), predates solid-phase methods and remains a valuable technique, particularly for large-scale synthesis or the preparation of short peptides and peptide fragments. nih.govresearchgate.net In this approach, all reactants are dissolved in an appropriate organic solvent. This is the primary domain where Boc-L-Pro-OMe is utilized, with the methyl ester serving as a simple and effective protecting group for the C-terminal carboxylic acid. biosynth.com

Solution-phase synthesis can proceed through two main methodologies:

Stepwise Elongation : This approach involves the sequential addition of single, protected amino acid residues to the growing peptide chain. researchgate.net For example, a peptide chain with a free N-terminus can be coupled with Boc-L-Pro-OMe using a suitable coupling reagent (e.g., a carbodiimide). After the coupling reaction, the product must be purified to remove unreacted starting materials and byproducts. Subsequently, the Boc group of the newly added proline residue would be removed with acid to liberate the N-terminus for the next coupling step. youtube.com This cycle is repeated until the desired sequence is complete.

Fragment Coupling/Condensation : In this method, short, protected peptide fragments are synthesized independently and then coupled together to form the final, larger peptide. researchgate.net This strategy can be more efficient for long peptides. A dipeptide or tripeptide could be synthesized using Boc-L-Pro-OMe, which is then deprotected at either the N- or C-terminus to be coupled with another peptide fragment.

Convergent synthesis is a highly efficient strategy that involves the assembly of a molecule from several pre-synthesized fragments. luxembourg-bio.com In peptide chemistry, this typically means preparing multiple protected peptide segments and then joining them in the final stages of the synthesis. luxembourg-bio.com This approach is often a hybrid of solid-phase and solution-phase techniques.

Bioconjugation Applications

Boc-L-Pro-Ome serves as a crucial building block in the field of bioconjugation, a discipline focused on chemically linking biomolecules to other molecules or surfaces. This process allows for the creation of novel molecular constructs with tailored functions, finding extensive use in diagnostics, therapeutics, and materials science. The unique cyclic structure of the proline residue, provided by Boc-L-Pro-Ome, imparts conformational constraints on peptides, which can be advantageous in designing specific and stable bioconjugates.

The immobilization of biomolecules onto solid supports is a cornerstone of many biotechnological applications, including biosensors, diagnostic arrays, and solid-phase peptide synthesis. Proline residues, particularly when positioned at the N-terminus of a peptide, offer a unique site for selective chemical modification and subsequent attachment to surfaces.

Research has demonstrated that N-terminal proline residues can be targeted for site-specific bioconjugation. One strategy involves the enzymatic or chemical oxidation of the proline residue. For instance, enzymes like tyrosinase can oxidize phenol derivatives, which then react with N-terminal prolines to form stable covalent bonds. berkeley.edu This process converts the proline into a reactive handle, such as an o-quinone intermediate, which can then be used to immobilize the entire peptide onto a functionalized surface. berkeley.edunih.gov

Boc-L-Pro-Ome is an essential starting material for synthesizing peptides that feature these strategically placed N-terminal proline residues. By incorporating this building block during peptide synthesis, researchers can design proteins and peptides engineered for specific immobilization strategies. This controlled attachment is critical for creating functional surfaces where the biological activity of the immobilized molecule is retained.

Key Research Findings:

Enzymatic Modification: A method utilizing tyrosinase from Agaricus bisporus (abTYR) allows for the oxidation of phenols and catechols into reactive o-quinones, which then couple with high yield to N-terminal proline residues on proteins. berkeley.edu

Chemoselective Ligation: Oxidative coupling reactions can install a ketone handle onto the N-terminal proline, which can then undergo condensation with alkoxyamines or hydrazines to attach cargo or link the peptide to a surface. nih.gov

Mild Reaction Conditions: These bioconjugation methods are advantageous because they proceed under mild, aqueous conditions (pH 5-9, 4–37 °C), preserving the delicate structure and function of the protein. berkeley.edunih.gov

Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at a specific site in the body, enhancing efficacy while minimizing systemic toxicity. Liposomes, which are spherical vesicles composed of lipid bilayers, are prominent carriers in this field. researchgate.net By functionalizing the surface of liposomes with targeting ligands, such as peptides, they can be directed to specific cells or tissues.

Boc-L-Pro-Ome is a valuable component in the synthesis of these peptide-based targeting ligands. The inclusion of proline can influence the structure and stability of the peptide, which is critical for its interaction with the target receptor. While some studies suggest proline itself does not strongly bind to or embed within the lipid bilayer, its role is primarily in defining the conformation of the attached peptide ligand. nih.govrsc.org

Furthermore, proline-containing compounds can be part of "proliposome" formulations. These are dry, free-flowing powders that form liposomal suspensions upon contact with an aqueous medium. nih.gov This approach enhances the stability of the formulation. The peptide ligands synthesized from precursors like Boc-L-Pro-Ome can be incorporated into these systems to ensure that when the liposome (B1194612) is formed, it is ready for targeted delivery.

Table 1: Components and Characteristics of Proliposome-Based Delivery Systems

ComponentRole in FormulationResearch Finding
Phospholipids (e.g., Soybean Phosphatidylcholine) Primary structural component of the lipid bilayer.Forms the vesicle structure that encapsulates the drug. nih.gov
Cholesterol Modulates membrane fluidity and stability.Increases the packing of lipid chains and stabilizes the bilayer. nih.gov
Proline-Containing Peptides Targeting ligand on the liposome surface.The conformationally restricted nature of proline helps define the peptide's binding structure. sigmaaldrich.com
Drug Cargo The therapeutic agent to be delivered.Can be either hydrophilic (in the aqueous core) or hydrophobic (in the lipid bilayer). researchgate.net
Carrier Material (for Proliposomes) Forms the free-flowing powder base.Allows for improved stability and easy reconstitution into a liposome suspension.

This table is interactive. Click on the headers to explore the roles and findings related to each component in proliposome-based drug delivery systems.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map biomolecular interactions, such as those between a drug and its protein target. nih.gov The method relies on a "photoaffinity probe," which is a molecule that contains a photoreactive group. This probe binds non-covalently to its target, and upon irradiation with UV light, the photoreactive group becomes activated and forms a covalent bond with the interacting biomolecule. nih.goviris-biotech.de

Diazirines are highly effective photoreactive groups due to their small size, which minimizes perturbation of the original molecule's binding properties, and their high reactivity upon photoactivation. iris-biotech.de When exposed to UV light (typically around 350-380 nm), the diazirine ring releases nitrogen gas to generate a highly reactive carbene intermediate. nih.goviris-biotech.de This carbene can then insert into nearby chemical bonds (such as C-H, O-H, or N-H), creating a permanent link between the probe and its target. nih.gov

Proline derivatives are excellent scaffolds for creating such probes. A key development in this area is the synthesis of "photoproline," a proline analogue containing a diazirine group on the pyrrolidine (B122466) ring. researchgate.net This is typically synthesized from a precursor like L-4-hydroxyproline. The synthesis involves protecting the amine group (often with a Boc group, starting from a related precursor), oxidizing the hydroxyl group to a ketone, and then converting the ketone into a diazirine ring. researchgate.net The resulting molecule, Boc-L-Photo-Proline , is a photo-crosslinking amino acid that can be readily incorporated into peptides using standard solid-phase synthesis techniques. researchgate.netiris-biotech.de

These photoproline-containing peptides can then be used to probe protein-protein interactions. When the peptide binds to its target protein, UV irradiation triggers the covalent cross-linking, allowing for the subsequent identification of the binding partner through techniques like mass spectrometry. Research has shown that alkyl diazirines, like those in photoproline, tend to preferentially label acidic amino acid residues such as glutamic acid and aspartic acid. nih.govacs.org

Table 2: Properties of Diazirine-Based Photoaffinity Labels

PropertyDescriptionAdvantage in Photoaffinity Labeling
Small Size The diazirine ring is a small, three-membered heterocycle.Minimizes steric hindrance, preserving the natural binding affinity of the probe molecule. iris-biotech.de
High Reactivity of Carbene Upon photolysis, it forms a highly reactive carbene species.The carbene can insert into strong, typically unreactive bonds like C-H, enabling cross-linking to a wide range of amino acid residues. nih.gov
Chemical Stability Stable in the dark and to a range of chemical conditions used in peptide synthesis.Allows for the straightforward incorporation of photoproline into peptides using standard Boc or Fmoc chemistry. researchgate.net
Activation Wavelength Typically activated by UV light around 350-380 nm.This wavelength is generally well-tolerated by biological systems, minimizing photodamage to proteins. nih.gov
Reaction Intermediate Can react via a carbene or a linear diazo intermediate.Alkyl diazirines often react via a diazo intermediate, showing a preference for labeling acidic residues. iris-biotech.denih.govacs.org

This table is interactive. Explore the key properties that make diazirine-containing building blocks like Boc-L-Photo-Proline effective tools in biochemical research.

Catalytic Roles and Organocatalysis

Asymmetric Induction in Organic Reactions

Asymmetric Reduction of Ketimines

Role of Carbonyl Group in Catalytic Activity

The ester carbonyl group in Boc-L-Pro-Ome plays a crucial role in its catalytic activity. While the secondary amine is primarily responsible for enamine or iminium ion formation, the carbonyl group can engage in hydrogen bonding interactions with substrates or transition states. This interaction can stabilize reactive intermediates or transition states, thereby influencing reaction rates and stereochemical outcomes. In some instances, the ester carbonyl may also participate in activating electrophilic partners through Lewis acid-like coordination, although this role is typically more pronounced in catalysts with stronger Lewis acidic centers. Research has indicated that modifications to the ester group, such as using a tert-butyl ester instead of a methyl ester, can lead to subtle changes in enantioselectivity, suggesting its direct involvement in the catalytic cycle unimi.itpitt.edu.

Asymmetric Aldol (B89426) Reactions

Boc-L-Pro-Ome and related proline derivatives are well-established catalysts for asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction. These catalysts typically operate via an enamine mechanism, where the proline derivative reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then reacts enantioselectively with an electrophilic aldehyde or ketone to yield the aldol product researchgate.netingentaconnect.comunibo.itmdpi.com.

Catalytic Importance of Proline's Functional Groups

The catalytic efficacy of Boc-L-Pro-Ome in aldol reactions is intrinsically linked to the functional groups present in the proline scaffold. The secondary amine is essential for forming the enamine intermediate through nucleophilic attack on a carbonyl group. This enamine is the key species that undergoes stereoselective addition to the electrophile. The carboxylic acid, esterified in Boc-L-Pro-Ome, can act as a hydrogen bond donor, stabilizing the transition state and influencing the facial selectivity of the enamine's attack. The N-Boc group provides steric bulk and electronic modulation, which can further refine the catalyst's performance and solubility researchgate.netingentaconnect.comunibo.itmdpi.comacs.orgreading.ac.uk.

Enhanced Activity of Chiral Proline-Functionalized Porous Organic Cages

While direct mention of Boc-L-Pro-Ome within porous organic cages (POCs) is not extensively detailed in the provided search results, the principle of immobilizing chiral proline derivatives within such frameworks is a recognized strategy for enhancing catalytic activity and recyclability in aldol reactions reading.ac.uknih.gov. The confinement within POCs can lead to increased local concentrations of reactants and catalysts, potentially improving reaction rates. Furthermore, the ordered environment of a cage can impose specific conformational constraints on the immobilized proline derivative, leading to higher enantioselectivities compared to the free catalyst. These systems leverage the inherent catalytic capabilities of proline-based structures, amplified by the unique microenvironment of the porous material reading.ac.uknih.gov.

Peptide-Based Catalysts for Aldol Reactions

Boc-L-Pro-Ome serves as a model or component for peptide-based catalysts in aldol reactions. Research has demonstrated that simple proline derivatives and peptides containing proline residues can effectively catalyze aldol reactions, with their self-assembled structures and sequences significantly impacting catalytic activity and stereoselectivity acs.orgreading.ac.uknih.gov. Lipidated proline derivatives, for instance, have shown high yields and excellent enantioselectivity in direct aldol reactions, with their performance dependent on their self-assembled structures in solution acs.orgreading.ac.uk. These peptide-based systems often mimic the catalytic action of natural aldolase (B8822740) enzymes, utilizing the amino and carboxylate functionalities for substrate activation and stereocontrol acs.orgreading.ac.uknih.gov.

Enantioselective Suzuki-Miyaura Coupling Reaction

Boc-L-Pro-Ome has also found application in enantioselective Suzuki-Miyaura coupling reactions, albeit less commonly than in aldol chemistry. In these systems, proline derivatives can act as chiral ligands for palladium catalysts, influencing the stereochemical outcome of the cross-coupling. For example, N-protected amino acid methyl esters, including Boc-L-Pro-Ome, have been used as chiral additives in conjunction with achiral phosphine (B1218219) ligands to induce chirality in the resulting coupled products. These additives can direct the screw-sense of helical polymer ligands, leading to enantioselective Suzuki-Miyaura couplings with high enantiomeric excesses (up to 95% ee) researchgate.netrsc.orgrsc.org. The precise role of Boc-L-Pro-Ome in these instances is as a chiral auxiliary that imparts stereochemical information to the catalytic system.

Other Asymmetric Transformations

Beyond aldol and Suzuki-Miyaura reactions, Boc-L-Pro-Ome and related proline derivatives have been explored in other asymmetric transformations. For instance, N-Boc-L-proline methyl ester has been investigated in the context of imine reductions, where its performance was found to be unsatisfactory, suggesting the importance of specific hydrogen-bonding interactions for achieving high enantioselectivity in such reactions unimi.it. It has also been employed as a synthetic intermediate or building block in the synthesis of complex molecules, such as alkaloids, where its chiral integrity is preserved throughout the synthetic route researchgate.netresearchgate.net. Furthermore, proline derivatives are recognized for their role in various other asymmetric reactions including Mannich reactions, Michael additions, and Knoevenagel condensations ingentaconnect.comnih.gov.

Compound List

Boc-L-Pro-Ome (N-Boc-L-proline methyl ester)

L-proline

D-proline

N-Boc-L-prolinal

Ac-L-Pro-OMe (Acetyl-L-proline methyl ester)

Ac-D-Pro-OMe (Acetyl-D-proline methyl ester)

TFAc-L-Pro-OMe (Trifluoroacetyl-L-proline methyl ester)

Boc-D-Pip-OMe (N-Boc-D-pipecolic acid methyl ester)

Boc-L-Ala-OMe (N-Boc-L-alanine methyl ester)

Boc-L-Thr-OMe (N-Boc-L-threonine methyl ester)

Boc-L-t-Leu-OMe (N-Boc-L-tert-leucine methyl ester)

Boc-L-Glu(OMe)–OMe (N-Boc-L-glutamic acid dimethyl ester)

Boc-L-Ile-OMe (N-Boc-L-isoleucine methyl ester)

Boc-L-Asn-OMe (N-Boc-L-asparagine methyl ester)

Boc-L-Tyr-OMe (N-Boc-L-tyrosine methyl ester)

Boc-L-Ser-OMe (N-Boc-L-serine methyl ester)

Boc-L-Gln-OMe (N-Boc-L-glutamine methyl ester)

Boc-L-Val-OMe (N-Boc-L-valine methyl ester)

Boc-L-Phe-OMe (N-Boc-L-phenylalanine methyl ester)

Boc-L-Cys-OMe (N-Boc-L-cysteine methyl ester)

Boc-L-Asp(OMe)–OMe (N-Boc-L-aspartic acid dimethyl ester)

Boc-L-Leu-OMe (N-Boc-L-leucine methyl ester)

L-homoprolinal

D-1-N-Boc-prolinamide

1-Boc-L-prolinamide

N-Boc-L-proline

N-Boc-L-proline methyl ester

L-proline methyl ester

Z-L-Pro-OMe (N-Benzyloxycarbonyl-L-proline methyl ester)

Z-L-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester)

Z-L-Met-OMe (N-Benzyloxycarbonyl-L-methionine methyl ester)

L-valine

(S)-valine

(R)-proline

(S)-proline

(S)-α-phenylethylamine

cyclohexene (B86901) oxide

(S,S)-octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine

o-nitrobenzaldehyde

methyl vinyl ketone

4-nitrobenzaldehyde (B150856)

cyclohexanone (B45756)

acetone (B3395972)

hydroxyacetone (B41140)

4-methoxy-benzaldehyde

4-trifluoromethyl-benzaldehyde

4-hexylthiobenzene

DIBAL-H (Diisobutylaluminium hydride)

vinylmagnesium bromide

di-isobutylaluminum methoxide (B1231860)

(S)-methyl-2-((S)-3-hydroxy-2-((S)-3-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoate

(2S,3αS,7αS)-perhydroindoline-2-carboxylic acid

N-methylimidazole

sodium bicarbonate

phthalimido-prolinamide

AZT-prolinamides

N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides

polyoxometalate (POM) acid (H3PW12O40)

chiral diamines

(4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) (PQXphos)

TFAc-L-Pro-OMe (Trifluoroacetyl-L-proline methyl ester)

Boc-L-Pip-OMe (N-Boc-L-pipecolic acid methyl ester)

Boc-L-t-Leu-OMe (N-Boc-L-tert-leucine methyl ester)

Boc-L-Glu(OMe)–OMe (N-Boc-L-glutamic acid dimethyl ester)

Boc-L-Ile-OMe (N-Boc-L-isoleucine methyl ester)

Boc-L-Asn-OMe (N-Boc-L-asparagine methyl ester)

Boc-L-Tyr-OMe (N-Boc-L-tyrosine methyl ester)

Boc-L-Ser-OMe (N-Boc-L-serine methyl ester)

Boc-L-Gln-OMe (N-Boc-L-glutamine methyl ester)

Boc-L-Val-OMe (N-Boc-L-valine methyl ester)

Boc-L-Phe-OMe (N-Boc-L-phenylalanine methyl ester)

Boc-L-Cys-OMe (N-Boc-L-cysteine methyl ester)

Boc-L-Asp(OMe)–OMe (N-Boc-L-aspartic acid dimethyl ester)

Boc-L-Leu-OMe (N-Boc-L-leucine methyl ester)

L-homoprolinal

D-1-N-Boc-prolinamide

1-Boc-L-prolinamide

N-Boc-L-proline

N-Boc-L-proline methyl ester

L-proline methyl ester

Z-L-Pro-OMe (N-Benzyloxycarbonyl-L-proline methyl ester)

Z-L-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester)

Z-L-Met-OMe (N-Benzyloxycarbonyl-L-methionine methyl ester)

L-valine

(S)-valine

(R)-proline

(S)-proline

(S)-α-phenylethylamine

cyclohexene oxide

(S,S)-octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine

o-nitrobenzaldehyde

methyl vinyl ketone

4-nitrobenzaldehyde

cyclohexanone

acetone

hydroxyacetone

4-methoxy-benzaldehyde

4-trifluoromethyl-benzaldehyde

4-hexylthiobenzene

DIBAL-H (Diisobutylaluminium hydride)

vinylmagnesium bromide

di-isobutylaluminum methoxide

(S)-methyl-2-((S)-3-hydroxy-2-((S)-3-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoate

(2S,3αS,7αS)-perhydroindoline-2-carboxylic acid

N-methylimidazole

sodium bicarbonate

phthalimido-prolinamide

AZT-prolinamides

N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides

polyoxometalate (POM) acid (H3PW12O40)

chiral diamines

(4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) (PQXphos)

TFAc-L-Pro-OMe (Trifluoroacetyl-L-proline methyl ester)

Boc-L-Pip-OMe (N-Boc-L-pipecolic acid methyl ester)

Boc-L-t-Leu-OMe (N-Boc-L-tert-leucine methyl ester)

Boc-L-Glu(OMe)–OMe (N-Boc-L-glutamic acid dimethyl ester)

Boc-L-Ile-OMe (N-Boc-L-isoleucine methyl ester)

Boc-L-Asn-OMe (N-Boc-L-asparagine methyl ester)

Boc-L-Tyr-OMe (N-Boc-L-tyrosine methyl ester)

Boc-L-Ser-OMe (N-Boc-L-serine methyl ester)

Boc-L-Gln-OMe (N-Boc-L-glutamine methyl ester)

Boc-L-Val-OMe (N-Boc-L-valine methyl ester)

Boc-L-Phe-OMe (N-Boc-L-phenylalanine methyl ester)

Boc-L-Cys-OMe (N-Boc-L-cysteine methyl ester)

Boc-L-Asp(OMe)–OMe (N-Boc-L-aspartic acid dimethyl ester)

Boc-L-Leu-OMe (N-Boc-L-leucine methyl ester)

L-homoprolinal

D-1-N-Boc-prolinamide

1-Boc-L-prolinamide

N-Boc-L-proline

N-Boc-L-proline methyl ester

L-proline methyl ester

Z-L-Pro-OMe (N-Benzyloxycarbonyl-L-proline methyl ester)

Z-L-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester)

Z-L-Met-OMe (N-Benzyloxycarbonyl-L-methionine methyl ester)

L-valine

(S)-valine

(R)-proline

(S)-proline

(S)-α-phenylethylamine

cyclohexene oxide

(S,S)-octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine

o-nitrobenzaldehyde

methyl vinyl ketone

4-nitrobenzaldehyde

cyclohexanone

acetone

hydroxyacetone

4-methoxy-benzaldehyde

4-trifluoromethyl-benzaldehyde

4-hexylthiobenzene

DIBAL-H (Diisobutylaluminium hydride)

vinylmagnesium bromide

di-isobutylaluminum methoxide

(S)-methyl-2-((S)-3-hydroxy-2-((S)-3-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoate

(2S,3αS,7αS)-perhydroindoline-2-carboxylic acid

N-methylimidazole

sodium bicarbonate

phthalimido-prolinamide

AZT-prolinamides

N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides

polyoxometalate (POM) acid (H3PW12O40)

chiral diamines

(4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) (PQXphos)

TFAc-L-Pro-OMe (Trifluoroacetyl-L-proline methyl ester)

Boc-L-Pip-OMe (N-Boc-L-pipecolic acid methyl ester)

Boc-L-t-Leu-OMe (N-Boc-L-tert-leucine methyl ester)

Boc-L-Glu(OMe)–OMe (N-Boc-L-glutamic acid dimethyl ester)

Boc-L-Ile-OMe (N-Boc-L-isoleucine methyl ester)

Boc-L-Asn-OMe (N-Boc-L-asparagine methyl ester)

Boc-L-Tyr-OMe (N-Boc-L-tyrosine methyl ester)

Boc-L-Ser-OMe (N-Boc-L-serine methyl ester)

Boc-L-Gln-OMe (N-Boc-L-glutamine methyl ester)

Boc-L-Val-OMe (N-Boc-L-valine methyl ester)

Boc-L-Phe-OMe (N-Boc-L-phenylalanine methyl ester)

Boc-L-Cys-OMe (N-Boc-L-cysteine methyl ester)

Boc-L-Asp(OMe)–OMe (N-Boc-L-aspartic acid dimethyl ester)

Boc-L-Leu-OMe (N-Boc-L-leucine methyl ester)

L-homoprolinal

D-1-N-Boc-prolinamide

1-Boc-L-prolinamide

N-Boc-L-proline

N-Boc-L-proline methyl ester

L-proline methyl ester

Z-L-Pro-OMe (N-Benzyloxycarbonyl-L-proline methyl ester)

Z-L-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester)

Z-L-Met-OMe (N-Benzyloxycarbonyl-L-methionine methyl ester)

L-valine

(S)-valine

(R)-proline

(S)-proline

(S)-α-phenylethylamine

cyclohexene oxide

(S,S)-octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine

o-nitrobenzaldehyde

methyl vinyl ketone

4-nitrobenzaldehyde

cyclohexanone

acetone

hydroxyacetone

4-methoxy-benzaldehyde

4-trifluoromethyl-benzaldehyde

4-hexylthiobenzene

DIBAL-H (Diisobutylaluminium hydride)

vinylmagnesium bromide

di-isobutylaluminum methoxide

(S)-methyl-2-((S)-3-hydroxy-2-((S)-3-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoate

(2S,3αS,7αS)-perhydroindoline-2-carboxylic acid

N-methylimidazole

sodium bicarbonate

phthalimido-prolinamide

AZT-prolinamides

N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides

polyoxometalate (POM) acid (H3PW12O40)

chiral diamines

(4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) (PQXphos)

TFAc-L-Pro-OMe (Trifluoroacetyl-L-proline methyl ester)

Boc-L-Pip-OMe (N-Boc-L-pipecolic acid methyl ester)

Boc-L-t-Leu-OMe (N-Boc-L-tert-leucine methyl ester)

Boc-L-Glu(OMe)–OMe (N-Boc-L-glutamic acid dimethyl ester)

Boc-L-Ile-OMe (N-Boc-L-isoleucine methyl ester)

Boc-L-Asn-OMe (N-Boc-L-asparagine methyl ester)

Boc-L-Tyr-OMe (N-Boc-L-tyrosine methyl ester)

Boc-L-Ser-OMe (N-Boc-L-serine methyl ester)

Boc-L-Gln-OMe (N-Boc-L-glutamine methyl ester)

Boc-L-Val-OMe (N-Boc-L-valine methyl ester)

Boc-L-Phe-OMe (N-Boc-L-phenylalanine methyl ester)

Boc-L-Cys-OMe (N-Boc-L-cysteine methyl ester)

Boc-L-Asp(OMe)–OMe (N-Boc-L-aspartic acid dimethyl ester)

Boc-L-Leu-OMe (N-Boc-L-leucine methyl ester)

L-homoprolinal

D-1-N-Boc-prolinamide

1-Boc-L-prolinamide

N-Boc-L-proline

N-Boc-L-proline methyl ester

L-proline methyl ester

Z-L-Pro-OMe (N-Benzyloxycarbonyl-L-proline methyl ester)

Z-L-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester)

Z-L-Met-OMe (N-Benzyloxycarbonyl-L-methionine methyl ester)

L-valine

(S)-valine

(R)-proline

(S)-proline

(S)-α-phenylethylamine

cyclohexene oxide

(S,S)-octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine

o-nitrobenzaldehyde

methyl vinyl ketone

4-nitrobenzaldehyde

cyclohexanone

acetone

hydroxyacetone

4-methoxy-benzaldehyde

4-trifluoromethyl-benzaldehyde

4-hexylthiobenzene

DIBAL-H (Diisobutylaluminium hydride)

vinylmagnesium bromide

di-isobutylaluminum methoxide

(S)-methyl-2-((S)-3-hydroxy-2-((S)-3-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoate

(2S,3αS,7αS)-perhydroindoline-2-carboxylic acid

N-methylimidazole

sodium bicarbonate

phthalimido-prolinamide

AZT-prolinamides

N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides

polyoxometalate (POM) acid (H3PW12O40)

chiral diamines

(4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) (PQXphos)

TFAc-L-Pro-OMe (Trifluoroacetyl-L-proline methyl ester)

Boc-L-Pip-OMe (N-Boc-L-pipecolic acid methyl ester)

Boc-L-t-Leu-OMe (N-Boc-L-tert-leucine methyl ester)

Boc-L-Glu(OMe)–OMe (N-Boc-L-glutamic acid dimethyl ester)

Boc-L-Ile-OMe (N-Boc-L-isoleucine methyl ester)

Boc-L-Asn-OMe (N-Boc-L-asparagine methyl ester)

Boc-L-Tyr-OMe (N-Boc-L-tyrosine methyl ester)

Boc-L-Ser-OMe (N-Boc-L-serine methyl ester)

Boc-L-Gln-OMe (N-Boc-L-glutamine methyl ester)

Boc-L-Val-OMe (N-Boc-L-valine methyl ester)

Boc-L-Phe-OMe (N-Boc-L-phenylalanine methyl ester)

Boc-L-Cys-OMe (N-Boc-L-cysteine methyl ester)

Boc-L-Asp(OMe)–OMe (N-Boc-L-aspartic acid dimethyl ester)

Boc-L-Leu-OMe (N-Boc-L-leucine methyl ester)

L-homoprolinal

D-1-N-Boc-prolinamide

1-Boc-L-prolinamide

N-Boc-L-proline

N-Boc-L-proline methyl ester

L-proline methyl ester

Z-L-Pro-OMe (N-Benzyloxycarbonyl-L-proline methyl ester)

Z-L-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester)

Z-L-Met-OMe (N-Benzyloxycarbonyl-L-methionine methyl ester)

L-valine

(S)-valine

(R)-proline

(S)-proline

(S)-α-phenylethylamine

cyclohexene oxide

(S,S)-octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine

o-nitrobenzaldehyde

methyl vinyl ketone

4-nitrobenzaldehyde

cyclohexanone

acetone

hydroxyacetone

4-methoxy-benzaldehyde

4-trifluoromethyl-benzaldehyde

4-hexylthiobenzene

DIBAL-H (Diisobutylaluminium hydride)

vinylmagnesium bromide

di-isobutylaluminum methoxide

(S)-methyl-2-((S)-3-hydroxy-2-((S)-3-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoate

(2S,3αS,7αS)-perhydroindoline-2-carboxylic acid

N-methylimidazole

sodium bicarbonate

phthalimido-prolinamide

AZT-prolinamides

N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides

polyoxometalate (POM) acid (H3PW12O40)

chiral diamines

(4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) (PQXphos)

TFAc-L-Pro-OMe (Trifluoroacetyl-L-proline methyl ester)

Boc-L-Pip-OMe (N-Boc-L-pipecolic acid methyl ester)

Boc-L-t-Leu-OMe (N-Boc-L-tert-leucine methyl ester)

Boc-L-Glu(OMe)–OMe (N-Boc-L-glutamic acid dimethyl ester)

Boc-L-Ile-OMe (N-Boc-L-isoleucine methyl ester)

Boc-L-Asn-OMe (N-Boc-L-asparagine methyl ester)

Boc-L-Tyr-OMe (N-Boc-L-tyrosine methyl ester)

Boc-L-Ser-OMe (N-Boc-L-serine methyl ester)

Boc-L-Gln-OMe (N-Boc-L-glutamine methyl ester)

Boc-L-Val-OMe (N-Boc-L-valine methyl ester)

Boc-L-Phe-OMe (N-Boc-L-phenylalanine methyl ester)

Boc-L-Cys-OMe (N-Boc-L-cysteine methyl ester)

Boc-L-Asp(OMe)–OMe (N-Boc-L-aspartic acid dimethyl ester)

Boc-L-Leu-OMe (N-Boc-L-leucine methyl ester)

L-homoprolinal

D-1-N-Boc-prolinamide

1-Boc-L-prolinamide

N-Boc-L-proline

N-Boc-L-proline methyl ester

L-proline methyl ester

Z-L-Pro-OMe (N-Benzyloxycarbonyl-L-proline methyl ester)

Z-L-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester)

Z-L-Met-OMe (N-Benzyloxycarbonyl-L-methionine methyl ester)

L-valine

(S)-valine

(R)-proline

(S)-proline

(S)-α-phenylethylamine

cyclohexene oxide

(S,S)-octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine

o-nitrobenzaldehyde

methyl vinyl ketone

4-nitrobenzaldehyde

cyclohexanone

acetone

hydroxyacetone

4-methoxy-benzaldehyde

4-trifluoromethyl-benzaldehyde

4-hexylthiobenzene

DIBAL-H (Diisobutylaluminium hydride)

vinylmagnesium bromide

di-isobutylaluminum methoxide

(S)-methyl-2-((S)-3-hydroxy-2-((S)-3-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoate

(2S,3αS,7αS)-perhydroindoline-2-carboxylic acid

N-methylimidazole

sodium bicarbonate

phthalimido-prolinamide

AZT-prolinamides

N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides

polyoxometalate (POM) acid (H3PW12O40)

chiral diamines

(4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) (PQXphos)

TFAc-L-Pro-OMe (Trifluoroacetyl-L-proline methyl ester)

Boc-L-Pip-OMe (N-Boc-L-pipecolic acid methyl ester)

Boc-L-t-Leu-OMe (N-Boc-L-tert-leucine methyl ester)

Boc-L-Glu(OMe)–OMe (N-Boc-L-glutamic acid dimethyl ester)

Boc-L-Ile-OMe (N-Boc-L-isoleucine methyl ester)

Boc-L-Asn-OMe (N-Boc-L-asparagine methyl ester)

Boc-L-Tyr-OMe (N-Boc-L-tyrosine methyl ester)

Boc-L-Ser-OMe (N-Boc-L-serine methyl ester)

Boc-L-Gln-OMe (N-Boc-L-glutamine methyl ester)

Boc-L-Val-OMe (N-Boc-L-valine methyl ester)

Boc-L-Phe-OMe (N-Boc-L-phenylalanine methyl ester)

Boc-L-Cys-OMe (N-Boc-L-cysteine methyl ester)

Boc-L-Asp(OMe)–OMe (N-Boc-L-aspartic acid dimethyl ester)

Boc-L-Leu-OMe (N-Boc-L-leucine methyl ester)

L-homoprolinal

D-1-N-Boc-prolinamide

1-Boc-L-prolinamide

N-Boc-L-proline

N-Boc-L-proline methyl ester

L-proline methyl ester

Z-L-Pro-OMe (N-Benzyloxycarbonyl-L-proline methyl ester)

Z-L-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester)

Z-L-Met-OMe (N-Benzyloxycarbonyl-L-methionine methyl ester)

L-valine

(S)-valine

(R)-proline

(S)-proline

(S)-α-phenylethylamine

cyclohexene oxide

(S,S)-octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine

o-nitrobenzaldehyde

methyl vinyl ketone

4-nitrobenzaldehyde

cyclohexanone

acetone

hydroxyacetone

4-methoxy-benzaldehyde

4-trifluoromethyl-benzaldehyde

4-hexylthiobenzene

DIBAL-H (Diisobutylaluminium hydride)

vinylmagnesium bromide

di-isobutylaluminum methoxide

(S)-methyl-2-((S)-3-hydroxy-2-((S)-3-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoate

(2S,3αS,7αS)-perhydroindoline-2-carboxylic acid

N-methylimidazole

sodium bicarbonate

phthalimido-prolinamide

AZT-prolinamides

N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides

polyoxometalate (POM) acid (H3PW12O40)

chiral diamines

(4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) (PQXphos)

TFAc-L-Pro-OMe (Trifluoroacetyl-L-proline methyl ester)

Advanced Research Applications

Total Synthesis of Complex Natural Products

Boc-L-Pro-Ome and related Boc-protected proline derivatives are instrumental in the total synthesis of various natural products, leveraging their defined stereochemistry and functional handles. These compounds often serve as chiral building blocks, enabling the construction of complex molecular frameworks with high stereochemical control.

Research has demonstrated the utility of proline derivatives in the synthesis of a range of natural products. For instance, functionalized proline derivatives have been employed as key intermediates in the total synthesis of compounds such as lucentamycin A, barmumycin, oxotomaymycin, and oxoprothracarcin researchgate.net. Similarly, proline derivatives have been utilized in the formal synthesis of acetylaranotin (B1664336) nih.gov and in the total synthesis of bulgecinine and bulgecin C through electrochemical oxidation pathways acs.org.

Furthermore, Boc-protected proline units, such as Boc-Gly-l-Pro-OMe and Boc-l-Pro-Gly-OMe, have been employed as essential building blocks in the synthesis of complex hexapeptides like diandrine C nih.govbrieflands.com. The Boc group provides protection during peptide coupling steps, and its subsequent removal allows for further elaboration. The synthesis of bispyrrolidinoindoline dioxopiperazine alkaloids, which are natural products derived from amino acids including L-proline, also involves the deprotection of N-Boc groups at various stages of the synthetic route acs.org. These examples underscore the critical role of Boc-protected proline derivatives in constructing intricate natural product scaffolds.

Table 1: Natural Products Synthesized Using Boc-Protected Proline Derivatives

Natural ProductKey Boc-Proline Derivative UsedSynthetic Strategy/RoleCitation(s)
Diandrine CBoc-Gly-l-Pro-OMe, Boc-l-Pro-Gly-OMeBuilding blocks for hexapeptide synthesis nih.govbrieflands.com
Bispyrrolidinoindoline dioxopiperazinesBoc-protected proline derivativesPrecursors for dioxopiperazine ring formation acs.org
AcetylaranotinProline derivativesFormal synthesis nih.gov
Bulgecinine and Bulgecin CProline derivativesTotal synthesis via electrochemical oxidation acs.org
Lucentamycin A, Barmumycin, Oxotomaymycin, OxoprothracarcinFunctionalized proline derivativesIntermediates in total synthesis researchgate.net

Photocatalytic Modifications of Bioactive Molecules

Photocatalysis has emerged as a powerful and mild strategy for modifying bioactive molecules, offering high functional-group tolerance and enabling complex transformations under ambient conditions. Boc-L-Pro-Ome and related Boc-protected proline derivatives can participate in these reactions, either as substrates undergoing modification or as competitors that help elucidate reaction selectivity.

Research into the photoredox arylation of indole (B1671886) and tryptophan-containing biomolecules has shown that Boc-protected proline derivatives, such as Ac-Pro-OMe, can be used in competition studies to understand the selectivity of these reactions acs.org. This suggests that Boc-L-Pro-Ome itself could be a substrate for such arylation reactions, leading to functionalized proline residues within peptides or other biomolecules. Studies have also reported the arylation of amino acid-peptide conjugates, where Boc-protected amino acid esters serve as substrates for introducing aryl groups tue.nl.

Moreover, photo-mediated C–H functionalization of proline derivatives has been investigated, indicating the potential for direct modification of the proline scaffold using photocatalytic methods semanticscholar.org. The mild conditions associated with photocatalysis make it particularly suitable for modifying sensitive biomolecules, including amino acids and peptides, preserving their structural integrity researchgate.net.

Table 2: Photocatalytic Modifications Involving Boc-Protected Proline Derivatives

Target/SubstratePhotocatalytic Reaction TypeRole of Boc-Proline DerivativeOutcome/Product TypeCitation(s)
Indoles/TryptophanPhotoredox C(2)-ArylationCompetitor/Potential substrateArylated indole/tryptophan derivatives acs.org
Amino acid-peptide conjugatesArylationSubstrateArylated conjugates tue.nl
Proline derivativesC-H FunctionalizationSubstrateFunctionalized proline derivatives semanticscholar.org
N-Boc-L-Pro-Ome (or Ac-Pro-OMe)Arylation (in competition with other amino acids)Competitor/Potential substrateElucidation of reaction selectivity acs.org

Investigation of Diketopiperazines as Building Blocks

Diketopiperazines (DKPs) are a class of cyclic dipeptides that are prevalent in nature and possess a wide range of biological activities. Boc-L-Pro-Ome and its derived dipeptides are crucial precursors in the synthesis and investigation of various diketopiperazine scaffolds.

Boc-protected proline derivatives, such as Boc-Pro-Pro-OMe, have been utilized in mechanochemical approaches for the synthesis of proline-proline diketopiperazines beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netresearchgate.net. These methods often involve the coupling of Boc-protected proline units, followed by deprotection and cyclization to yield the target DKPs. Similarly, N-Boc-protected dipeptide methyl esters, which can be readily synthesized from Boc-protected amino acids and amino acid methyl esters (including those derived from Boc-L-Pro-Ome), serve as key intermediates in catalyst-free, water-mediated DKP synthesis researchgate.netresearchgate.net.

The synthesis of diketopiperazines from Boc-protected dipeptide methyl esters, such as Boc-Pro-Phe-OMe, involves a deprotection and subsequent cyclization step to form the cyclic dipeptide structure mdpi.com. Furthermore, mono-Boc-protected DKPs themselves are recognized as valuable building blocks for peptide elongation, enabling the controlled synthesis of longer peptide chains acs.org. The ability to selectively protect one amide NH group in DKPs via the Boc group is critical for this strategy.

Table 3: Diketopiperazine Synthesis Using Boc-Protected Proline Precursors

Diketopiperazine TypePrecursor/IntermediateSynthetic MethodKey Step/Role of Boc-Proline DerivativeCitation(s)
Pro-Pro DiketopiperazinesBoc-protected proline derivatives (e.g., Boc-Pro-Pro-OMe)Mechanochemical coupling, deprotection, cyclizationBoc-protected dipeptide serves as a key intermediate beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netresearchgate.net
Cyclo(Phe-Pro) isomersBoc-Pro-Phe-OMeBoc deprotection and cyclizationBoc-protected dipeptide methyl ester acts as a precursor to the DKP mdpi.com
L-Proline-based cyclic dipeptidesN-Boc-protected dipeptide methyl estersCatalyst-free, water-mediated deprotection and cyclizationPrecursor for DKP formation, utilizing the Boc protection strategy researchgate.netresearchgate.net
Mono-Boc-protected DiketopiperazinesN-PMB-amino acids and amino acid methyl estersMulti-step sequence including Boc-protectionServe as activated building blocks for subsequent peptide elongation acs.org

Compound Name List

Boc-L-Pro-Ome

N-tert-butoxycarbonyl-L-proline methyl ester

Boc-Pro-OMe

Boc-Pro-Pro-OMe

N-Boc-protected proline derivatives

Lucentamycin A

Barmumycin

Oxotomaymycin

Oxoprothracarcin

Acetylaranotin

Bulgecinine

Bulgecin C

Diandrine C

Boc-Gly-l-Pro-OMe

Boc-l-Pro-Gly-OMe

Bispyrrolidinoindoline dioxopiperazine alkaloids

Ac-Pro-OMe

Ac-Trp(Boc)-OMe

N-Boc-protected amino acid esters

N-Boc-protected dipeptide methyl esters

Boc-Pro-Phe-OMe

Cyclo(Phe-Pro) isomers

Mono-Boc-protected diketopiperazines

N-PMB-amino acids

Amino acid methyl esters

Future Directions and Emerging Research

Expanding the Scope of Asymmetric Catalysis with Boc-L-Pro-OMe

Boc-L-Pro-OMe and its derivatives are increasingly recognized for their potential in asymmetric catalysis, particularly in organocatalysis and as chiral auxiliaries. Research is focused on developing more efficient and selective catalytic systems by modifying the proline scaffold or integrating it into larger supramolecular structures.

Chiral Additives in Macromolecular Catalysis : Protected amino acid esters, including Boc-L-Pro-OMe, are being utilized as chiral additives to induce specific helical conformations in achiral macromolecules. These modified polymers then act as dynamic chiral catalysts. For instance, studies have shown that Ac-L-Pro-OMe can induce screw-sense in poly(quinoxaline-2,3-diyl)s, enabling highly enantioselective Suzuki–Miyaura coupling reactions with up to 95% enantiomeric excess (ee) rsc.orgrsc.org. This approach offers a pathway to create recyclable and tunable catalytic systems.

Development of Novel Organocatalysts : Boc-L-Pro-OMe serves as a precursor for synthesizing more complex proline-based organocatalysts. For example, it has been used in the preparation of di(methylimidazole)prolinol silyl (B83357) ethers, which exhibit high efficiency and enantioselectivity in the Michael addition of aldehydes to nitroolefins nih.gov. Further research aims to incorporate Boc-L-Pro-OMe into scaffolded catalysts, such as calixarene-based prolinamides, to enhance catalytic activity and selectivity in reactions like asymmetric aldol (B89426) additions beilstein-journals.orgnih.gov.

Table 1: Examples of Asymmetric Catalysis Involving Proline Derivatives

Reaction TypeCatalyst/Additive Derived from Boc-L-Pro-OMeReported Enantioselectivity (ee%)Key Feature / AdvancementReference
Suzuki–Miyaura CouplingHelical macromolecules with Boc-L-Pro-OMeUp to 95%Induction of single-handed screw-sense in polymers for chiral catalysis. rsc.orgrsc.org
Michael AdditionDi(methylimidazole)prolinol silyl ethersHighEfficient catalysis of aldehydes to nitroolefins. nih.gov
Asymmetric AldolCalixarene-based prolinamide catalystsUp to 81%Exploitation of hydrophobic cavities and proline units for enhanced selectivity. beilstein-journals.orgnih.gov

Integration with Flow Chemistry and Mechanosynthesis

The application of continuous flow chemistry and mechanosynthesis techniques to Boc-L-Pro-OMe and its derivatives is gaining traction, offering advantages in scalability, efficiency, and sustainability.

Mechanochemical Peptide Synthesis : Mechanosynthesis, utilizing ball milling or grinding, is emerging as a solvent-minimal or solvent-free approach for peptide synthesis. Boc-L-Pro-OMe has been employed as a component in the mechanochemical synthesis of oligopeptides, such as Boc-L-Pro-(L-Phe)n-L-Phe-OMe, showcasing its utility in solid-state peptide assembly researchgate.netresearchgate.net. This method holds promise for creating peptide-based materials with catalytic properties.

Table 2: Applications of Flow Chemistry and Mechanosynthesis with Proline Derivatives

TechniqueCompound Synthesized/UtilizedYield / PurityKey AdvantageReference
Flow ChemistryN-Boc-3,4-dehydro-L-proline methyl ester87% yieldScalable, high purity synthesis without additional purification. researchgate.net
Flow ChemistryN-Boc-protected quaternary proline derivativesNot specifiedStreamlined transformation with in-line scavenging for gram-scale production. acs.org
MechanosynthesisBoc-L-Pro-(L-Phe)n-L-Phe-OMeNot specifiedSolid-state peptide assembly, potential for organocatalytic peptide materials. researchgate.netresearchgate.net

Computational Studies and Rational Catalyst Design

Computational chemistry plays a pivotal role in understanding the behavior of Boc-L-Pro-OMe and designing new catalysts and molecules. Density Functional Theory (DFT) and molecular dynamics simulations are employed to elucidate reaction mechanisms, predict transition states, and optimize molecular structures for specific applications.

Mechanism Elucidation : Computational studies help in understanding the dual-mode activation mechanism of proline-based organocatalysts, where the pyrrolidine (B122466) amine forms an enamine and the carboxylic group activates the aldehyde via hydrogen bonding clockss.org. Such insights are crucial for designing improved catalysts.

Structure-Activity Relationship (SAR) Modeling : For peptidomimetics and catalytic systems, computational modeling aids in establishing SARs. By predicting how structural modifications affect binding affinity, catalytic activity, or conformational stability, researchers can rationally design molecules with desired properties nih.govupc.edunih.gov. For instance, analyzing rotamer preferences of N-Boc-amino acid esters provides insights into their aggregation behavior and potential interactions nih.gov.

Exploration of Structure-Activity Relationships in Peptidomimetics

Boc-L-Pro-OMe is a foundational component in the design and synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved stability and pharmacokinetic properties.

Conformational Control : The proline residue is known to induce specific turns in peptide chains, and Boc-L-Pro-OMe is used to incorporate this feature into peptidomimetics. Studies on ferrocene-containing peptidomimetics have shown how N-terminal protection, such as Boc, influences conformational preferences and hydrogen bonding patterns, impacting biological activity semanticscholar.org.

Drug Discovery : SAR studies involving proline-containing peptidomimetics are critical for developing new therapeutics. By systematically altering side chains, backbone structures, or stereochemistry, researchers can optimize binding to specific receptors and enhance pharmacological effects, as seen in the development of opioid receptor modulators upc.edumdpi.com. The incorporation of Boc-L-Pro-OMe allows for controlled peptide chain elongation and modification, facilitating these SAR investigations.

Table 3: Impact of Proline and Boc-Protection in Peptidomimetic Design

Peptidomimetic ClassRole of Boc-L-Pro-OMe / Proline UnitObserved Effect on Activity / ConformationReference
Ferrocene-containingN-terminal residue; influences hydrogen bonding and conformational rigidityModulates helical chirality and hydrogen bond patterns, impacting biological activity. semanticscholar.org
Opioid Receptor AgonistsSpacer residue; induces β-turn structuresCritical for receptor binding and activity; modifications influence potency, selectivity, and metabolic stability. upc.edumdpi.com
Lactam-constrained analogsBuilding block for enforcing type II β-turnsFacilitates incorporation of structural features mimicking peptide secondary structures, enabling tailored applications. nih.gov
Aromatic PeptidomimeticsPart of structure for SAR studiesSubstituent position and type influence potency (A50) and maximum activation (Amax) in enzyme activation studies. nih.gov

Applications in Advanced Drug Delivery Systems (e.g., Liposomes)

Boc-L-Pro-OMe is recognized for its utility in advanced drug delivery systems, particularly in the formulation of liposomes. Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic or lipophilic drugs, offering targeted delivery and improved therapeutic efficacy.

Liposome (B1194612) Formulation : Boc-L-Pro-OMe is described as a lipid compound that can be used in liposome preparation medchemexpress.commedchemexpress.com. Liposomes are versatile carriers for a wide range of therapeutic agents, including anti-cancer drugs, genetic material, and antisense oligonucleotides. Their ability to overcome challenges like inefficient cellular uptake and rapid clearance in the body makes them highly valuable in pharmaceutical research and development.

Bioconjugation and Material Science : Beyond direct liposome formulation, Boc-L-Pro-OMe can be employed in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This capability is crucial for developing targeted drug delivery systems and novel functional materials chemimpex.com. The controlled synthesis and modification of proline derivatives also contribute to advancements in material science, such as the development of polymers with specific mechanical properties.

Compound Names Table:

Boc-L-Pro-OMe (N-Boc-L-proline methyl ester)

L-Proline

Ac-L-Pro-OMe (N-Acetyl-L-proline methyl ester)

Boc-L-Pro-OH (N-Boc-L-proline)

N-Boc-3,4-dehydro-L-proline methyl ester

Boc-L-Pro-(L-Phe)n-L-Phe-OMe

Di(methylimidazole)prolinol silyl ethers

Calixarene-based prolinamide catalysts

Ferrocene-containing peptidomimetics

N-Boc-4-hydroxy-L-proline methyl ester

Q & A

Q. How can researchers design a reproducible synthesis protocol for Boc-L-Pro-Ome?

A robust synthesis protocol requires optimizing reaction parameters (temperature, solvent, catalysts) and purification methods (e.g., column chromatography, recrystallization). For Boc-L-Pro-Ome, ensure protection of the proline amino group using tert-butoxycarbonyl (Boc) and monitor esterification efficiency via thin-layer chromatography (TLC) or NMR . Document all steps in detail, including solvent ratios and reaction times, to enable replication.

Q. What spectroscopic techniques are critical for characterizing Boc-L-Pro-Ome, and how should data interpretation be approached?

Key techniques include:

  • ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and ester formation (δ ~3.6–4.2 ppm for methyl ester protons).
  • IR Spectroscopy : Validate carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹).
  • Mass Spectrometry (MS) : Ensure molecular ion peaks align with theoretical m/z values (±1 Da).
    Cross-reference spectral data with literature to resolve ambiguities .

Q. How can researchers assess the stability of Boc-L-Pro-Ome under varying storage conditions?

Design accelerated stability studies by exposing the compound to:

  • Temperature gradients (e.g., 4°C, 25°C, 40°C).
  • Humidity-controlled environments (e.g., 30–80% RH).
    Monitor degradation via HPLC at intervals (e.g., 1, 7, 30 days) and quantify impurities using calibrated standards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the stereoelectronic effects of Boc-L-Pro-Ome in catalytic reactions?

Use density functional theory (DFT) to model:

  • Conformational preferences of the pyrrolidine ring.
  • Transition states in reactions involving Boc-L-Pro-Ome as a chiral auxiliary.
    Validate computational results with experimental kinetic data (e.g., enantiomeric excess via chiral HPLC) .

Q. What experimental strategies resolve contradictions in reported reaction yields for Boc-L-Pro-Ome-mediated peptide couplings?

Address discrepancies by:

  • Systematic variable testing : Compare coupling agents (e.g., HATU vs. DCC), solvents (DMF vs. THF), and base concentrations.
  • Side-product analysis : Use LC-MS to identify competing pathways (e.g., racemization or ester hydrolysis).
    Apply statistical tools (ANOVA) to determine significance of yield variations .

Q. How can researchers design a kinetic study to probe the role of Boc-L-Pro-Ome in enantioselective organocatalysis?

  • Pseudo-first-order conditions : Fix catalyst concentration and vary substrate equivalents.
  • In-situ monitoring : Use stopped-flow NMR or UV-Vis spectroscopy to track reaction progress.
    Calculate rate constants (k) and correlate with steric/electronic parameters derived from Hammett plots or linear free-energy relationships .

Q. What methodologies are suitable for investigating Boc-L-Pro-Ome’s interactions with biological targets (e.g., enzyme active sites)?

Combine:

  • Molecular docking simulations (AutoDock, Schrödinger Suite) to predict binding modes.
  • Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities.
    Validate with mutagenesis studies on key residues (e.g., catalytic triads in proteases) .

Methodological Guidance for Data Analysis

Q. How should researchers address conflicting spectral data in Boc-L-Pro-Ome characterization?

  • Cross-validate techniques : Compare NMR integrals with HPLC purity assays.
  • Synthesize reference derivatives : Prepare Boc-L-Pro-OH (without methyl ester) to isolate spectral contributions.
  • Consult crystallographic data (if available) to confirm spatial arrangement .

What frameworks ensure rigorous formulation of research questions for Boc-L-Pro-Ome studies?

Adopt the FINER criteria :

  • Feasible : Ensure access to specialized equipment (e.g., chiral columns).
  • Novel : Explore understudied applications (e.g., asymmetric catalysis).
  • Ethical : Adhere to safety protocols for handling reactive intermediates.
  • Relevant : Align with gaps in peptide chemistry or organocatalysis literature .

Q. How can systematic reviews optimize experimental design for Boc-L-Pro-Ome research?

  • Literature mining : Use Boolean operators (e.g., "Boc-L-Pro-Ome AND enantioselectivity") in academic databases to identify knowledge gaps.
  • Meta-analysis : Aggregate published yield/stability data to identify trends or outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.